molecular formula C20H15N7O B2588363 N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 2418680-90-5

N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2588363
CAS No.: 2418680-90-5
M. Wt: 369.388
InChI Key: WOLBFDWDZASMKA-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolo[3,4-b]pyridines . These compounds are bicyclic heterocycles that are members of the family of pyrazolopyridines . They are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex. The mononuclear complexes are isostructural and crystallize in the non-centrosymmetric space group P 2 1 2 1 2 . The carbonyl functional groups are antiperiplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are complex and involve several steps . This strategy involves a sequential opening/closing cascade reaction . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives depend on the substituents present at positions N1, C3, C4, C5, and C6 . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Safety and Hazards

While carbon monoxide (CO) gas has been utilized for decades as part of many useful synthetic industrial processes, the handling and manipulation of this toxic and flammable gas presents significant safety concerns .

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridine derivatives involve the development of new synthetic processes and the exploration of their biomedical applications . The continuous activation and overexpression of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells, cause cancer. Thus, small-molecule TRK inhibitors are important for the treatment of these cancers .

Properties

IUPAC Name

N-(cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O/c21-5-8-24-20(28)16-9-18(15-4-2-7-23-11-15)26-19-17(16)12-25-27(19)13-14-3-1-6-22-10-14/h1-4,6-7,9-12H,8,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBFDWDZASMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CN=CC=C4)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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